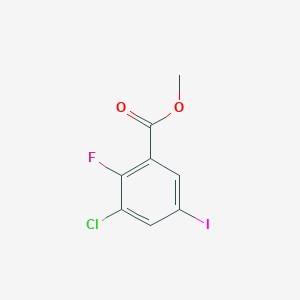
Methyl 3-chloro-2-fluoro-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-2-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H5ClFIO2 and a molecular weight of 314.48 g/mol . This compound is a derivative of benzoic acid and features a unique combination of chlorine, fluorine, and iodine substituents on the benzene ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of Methyl 3-chloro-2-fluoro-5-iodobenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 3-chloro-2-fluoro-5-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Methyl 3-chloro-2-fluoro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine, fluorine, and iodine) on the benzene ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.
Coupling Reactions: The iodine substituent allows for coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-2-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-2-fluoro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The halogen substituents can enhance its binding affinity to molecular targets, making it a potent compound for various biological activities .
Comparación Con Compuestos Similares
Methyl 3-chloro-2-fluoro-5-iodobenzoate can be compared with other similar compounds such as:
Methyl 2-fluoro-5-iodobenzoate: This compound lacks the chlorine substituent but has similar reactivity due to the presence of fluorine and iodine.
Methyl 3-chloro-5-fluoro-2-iodobenzoate: This is a positional isomer with the same substituents but in different positions on the benzene ring.
Methyl 5-chloro-2-iodobenzoate: This compound lacks the fluorine substituent but has similar reactivity due to the presence of chlorine and iodine.
The uniqueness of this compound lies in its specific combination of halogen substituents, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H5ClFIO2 |
|---|---|
Peso molecular |
314.48 g/mol |
Nombre IUPAC |
methyl 3-chloro-2-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C8H5ClFIO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3 |
Clave InChI |
WITSHZOCEKQLSZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)I)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


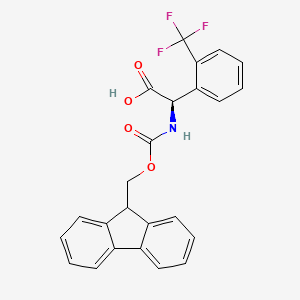

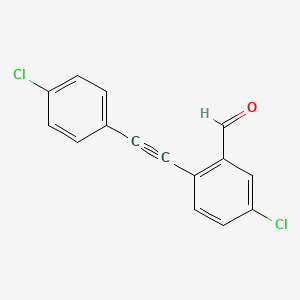
![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B14025206.png)
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
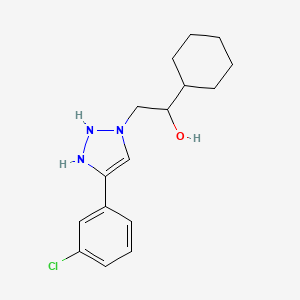

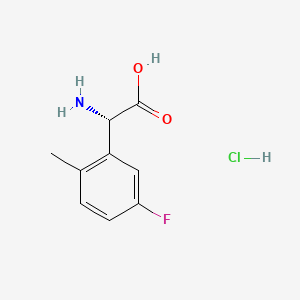
![N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity](/img/structure/B14025225.png)
![1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B14025226.png)
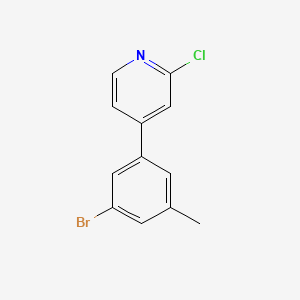
![2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)

![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
